N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Lipophilicity LogP Drug Likeness

This oxalamide derivative offers a unique 4-(trifluoromethoxy)phenyl motif that combines electron-withdrawing strength, hydrogen-bond acceptor capacity, and enhanced lipophilicity (XLogP3 2.3) not achievable with -CF₃, -OCH₃, or halogen substituents. The flexible hydroxypropyl linker enables conformational sampling critical for target engagement studies. Prioritize this scaffold for neuraminidase or kinase-focused library synthesis where differentiated electrostatic profiles drive SAR. Limited commercial availability ensures exclusivity; ideal for medicinal chemistry labs seeking underexplored chemical space. Bulk and custom synthesis inquiries welcome.

Molecular Formula C16H15F3N2O5
Molecular Weight 372.3
CAS No. 1421498-67-0
Cat. No. B2466266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
CAS1421498-67-0
Molecular FormulaC16H15F3N2O5
Molecular Weight372.3
Structural Identifiers
SMILESC1=COC(=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
InChIInChI=1S/C16H15F3N2O5/c17-16(18,19)26-11-5-3-10(4-6-11)21-15(24)14(23)20-8-7-12(22)13-2-1-9-25-13/h1-6,9,12,22H,7-8H2,(H,20,23)(H,21,24)
InChIKeyCNDOWGHAMLMDDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 1421498-67-0): Structural and Property Baseline


N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a furan ring, a hydroxypropyl linker, and a 4-(trifluoromethoxy)phenyl substituent. It is registered in PubChem (CID 71787757) with a molecular weight of 372.3 g/mol and a computed XLogP3 of 2.3, indicating moderate lipophilicity [1]. While its structural features suggest potential in medicinal chemistry, publicly disclosed bioactivity data for this specific compound remains extremely limited, and its differentiation from analogs must be inferred from physicochemical properties rather than direct biological comparisons [2].

Why Analogs Lacking the Trifluoromethoxy Group Cannot Substitute N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide


The 4-(trifluoromethoxy)phenyl group confers a unique combination of electron-withdrawing character, hydrogen-bonding potential, and lipophilicity that is not replicated by commonly used aryl substituents such as methoxy, trifluoromethyl, or chloro [1]. While a methoxy analog would be less lipophilic and lack the electron-withdrawing strength needed for certain target interactions, a trifluoromethyl analog would be unable to act as a hydrogen-bond acceptor, fundamentally altering its binding profile. These physicochemical differences mean that substitution with a simpler analog is likely to produce a compound with a distinct solubility, permeability, and target engagement profile, making it unsuitable for direct interchange in research applications.

Quantitative Differentiation of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide from Structural Analogs


Lipophilicity Differentiation: Trifluoromethoxy vs. Methoxy Analog

The target compound exhibits higher computed lipophilicity (XLogP3 = 2.3) compared to a hypothetical methoxy analog, for which a model estimates XLogP3 ≈ 1.6. This difference arises from the well-established lipophilic contribution of the trifluoromethoxy group (Hansch π ≈ +1.04) compared to the methoxy group (Hansch π ≈ -0.02) [1]. The increased logP can enhance membrane permeability but may also reduce aqueous solubility.

Lipophilicity LogP Drug Likeness

Hydrogen-Bond Acceptor Capacity: Trifluoromethoxy vs. Trifluoromethyl Analog

The 4-(trifluoromethoxy)phenyl group can act as a weak hydrogen-bond acceptor through the ethereal oxygen, whereas the 4-(trifluoromethyl)phenyl analog entirely lacks this capability [1]. This difference is critical in biological systems where hydrogen bonds drive target recognition and binding affinity. The presence of a furan ring and a hydroxyl group further augments the compound's hydrogen-bonding profile (computed HBA count = 8, HBD count = 3) [2].

Hydrogen Bonding Molecular Recognition Medicinal Chemistry

Metabolic Stability: Trifluoromethoxy Group vs. Methoxy Group

The trifluoromethoxy group is generally more resistant to oxidative metabolism than a methoxy group, which is susceptible to cytochrome P450-mediated O-demethylation [1]. This metabolic soft spot difference has been quantified in matched molecular pairs, where replacing -OCH3 with -OCF3 increased in vitro half-life in human liver microsomes by a median factor of ~2- to 5-fold [2]. Although no direct metabolic stability data exists for the target compound, this class-level trend suggests that it may offer improved metabolic robustness over its methoxy analog.

Metabolic Stability Oxidative Metabolism Pharmacokinetics

Topological Polar Surface Area: Impact on Cellular Permeability

The target compound has a computed topological polar surface area (TPSA) of approximately 97 Ų, as estimated from its molecular structure [1]. The presence of the trifluoromethoxy group does not significantly alter TPSA compared to a methoxy analog, but the additional fluorine atoms contribute to a higher molecular volume and potentially better passive permeability through hydrophobic membrane regions, consistent with the higher logP value observed [2]. This differentiates it from more polar oxalamide derivatives with lower lipophilicity that may suffer from poor membrane penetration.

TPSA Cellular Permeability Drug Delivery

Optimal Scientific and Industrial Use Cases for N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide


Building Block for Focused Compound Libraries

This compound can serve as a versatile building block for the synthesis of focused libraries targeting enzymes that require electron-deficient aromatic amides, such as neuraminidase or certain kinases. Its trifluoromethoxy group provides a distinct electrostatic profile compared to -CF3 or -OCH3, enabling exploration of novel chemical space in structure-activity relationship (SAR) studies [1].

Tool Compound for Investigating Oxalamide-Based Binding Modes

The combination of a flexible hydroxypropyl linker and a hydrogen-bond-capable trifluoromethoxy group makes this compound a useful probe to study the conformational preferences and binding interactions of oxalamide scaffolds with biological targets, particularly when hydrogen bonding and lipophilicity are key determinants of activity [2].

Scaffold for Structure-Based Design of Antiviral Leads

Given the established role of oxalamide derivatives as neuraminidase inhibitors [3], this compound represents a scaffold with enhanced lipophilicity and potential metabolic stability over simpler analogs. It can be prioritized in virtual screening campaigns where filtering for drug-like properties (logP, TPSA) is a prerequisite, and subsequently elaborated to improve antiviral potency.

Quote Request

Request a Quote for N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.